molecular formula C6H13NO2 B15475021 N-tert-Butyl-N-hydroxyacetamide CAS No. 51338-95-5

N-tert-Butyl-N-hydroxyacetamide

Cat. No.: B15475021
CAS No.: 51338-95-5
M. Wt: 131.17 g/mol
InChI Key: MYTVCAIHIMZNNT-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-hydroxyacetamide (CAS 51338-95-5) is a specialized acetamide derivative with a molecular formula of C 6 H 13 NO 2 and a molecular weight of 131.17 g/mol. Its unique structure, featuring a bulky tert-butyl group and a hydroxyl substituent on the nitrogen atom, imparts distinct physicochemical properties, including enhanced hydrogen-bonding capacity and significant steric hindrance, which influence its reactivity and stability 3 . Research Applications and Value: This compound serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. The presence of the N-hydroxy group makes it a candidate for the synthesis of novel amide derivatives and for studies investigating metal-chelating agents or inhibitors of metalloenzymes. Methodological approaches for its use include molecular docking to predict interactions with enzymatic targets such as MMP-3 or IL-6 receptors, and its potential bioactivity can be assessed through in vitro assays including antimicrobial broth microdilution tests and cytotoxicity evaluations using MTT assays on cell lines like HepG2 3 . The structural framework of N-tertiary alkyl amides is historically significant in synthetic organic chemistry, with established methods for their preparation from tertiary alcohols and nitriles 5 . Handling and Safety: This product is strictly for research use in a controlled laboratory setting. It is not approved for human or veterinary consumption, nor for any diagnostic or therapeutic applications 3 .

Properties

CAS No.

51338-95-5

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-tert-butyl-N-hydroxyacetamide

InChI

InChI=1S/C6H13NO2/c1-5(8)7(9)6(2,3)4/h9H,1-4H3

InChI Key

MYTVCAIHIMZNNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-tert-Butyl-N-hydroxyacetamide and related compounds:

Compound Name Molecular Formula Functional Groups Key Features
This compound C₆H₁₃NO₂ -NHCO-, -OH, -C(CH₃)₃ Hydrogen-bond donor (OH), steric bulk from tert-butyl
N-Boc-hydroxylamine C₅H₁₁NO₃ -NHCOO-, -OH, -C(CH₃)₃ Carbamate group; forms intermolecular H-bonds (O–H···O)
N-Hydroxyoctanamide C₈H₁₇NO₂ -NHCO-, -OH, -C₇H₁₅ Longer alkyl chain; lower polarity compared to tert-butyl derivatives
N-(Tert-Butyl)-2-Chloroacetamide C₆H₁₂ClNO -NHCO-, -Cl, -C(CH₃)₃ Chlorine substituent increases electrophilicity; industrial applications
N-{2-tert-butyl-6-nitrophenyl}acetamide C₁₂H₁₆N₂O₃ -NHCO-, -NO₂, -C(CH₃)₃ Nitro group enhances electron-withdrawing effects; used in synthesis

Physicochemical Properties

  • Melting Points :
    • N-(tert-butyl)acetamide 2ab (a structural analog) melts at 92.8–94.6°C , whereas this compound likely has a higher melting point due to hydrogen bonding from the hydroxyl group.
    • N-Boc-hydroxylamine exhibits strong intermolecular hydrogen bonds (O–H···O distances: 1.74 Å, angle: 171°), contributing to its crystalline stability .
  • Solubility: The hydroxyl group in this compound improves water solubility compared to non-polar derivatives like N-(tert-butyl)acetamide 2aa (a liquid at room temperature) .

Q & A

Q. What are the key physicochemical properties of N-tert-Butyl-N-hydroxyacetamide, and how are they experimentally determined?

  • Methodological Answer : Physicochemical properties (e.g., solubility, logP, pKa) are determined via:
  • Chromatography : GC/MS for volatility and purity analysis .

  • Spectroscopy : NMR and IR for structural confirmation.

  • Computational Models : Quantum chemistry-based QSQN technology predicts properties like hydrophobicity and reactivity .

  • Experimental Validation : Compare computational predictions with empirical data (e.g., solubility in polar/non-polar solvents).

    PropertyMethodReference
    LogPQSPR (Quantitative Structure-Property Relationship)
    Thermal StabilityThermogravimetric Analysis (TGA)

Q. How is this compound synthesized, and what purification methods are recommended?

  • Methodological Answer :
  • Synthetic Route : React tert-butylamine with hydroxyacetamide derivatives under anhydrous conditions. Use catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
  • Purification :
  • Liquid-Liquid Extraction : Separate unreacted precursors using tert-butyl methyl ether .
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for high-purity isolation.

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

  • Methodological Answer :
  • GC/MS : For volatile impurities or degradation products .
  • HPLC-UV/FLD : Quantify trace amounts in biological samples (e.g., serum) .
  • Supportive Liquid Extraction (SLE) : Minimize matrix interference in biofluids .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound?

  • Methodological Answer :
  • Target Identification : Use molecular docking to predict interactions with enzymes (e.g., MMP3 or IL-6 receptors) .
  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with dose-response curves.
  • Controls : Include reference standards like salicylhydroxamic acid for comparative analysis .

Q. How should contradictory data in biological activity studies be addressed?

  • Methodological Answer :
  • Variable Optimization : Re-test under standardized conditions (pH, temperature, solvent).
  • Meta-Analysis : Apply systematic review frameworks (e.g., PRISMA) to reconcile discrepancies .
  • Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to validate binding affinity discrepancies .

Q. What computational approaches predict the compound’s interaction with environmental or biological systems?

  • Methodological Answer :
  • Quantum Chemistry : Calculate electron density maps to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate membrane permeability or protein-ligand stability.
  • Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models for ecotoxicological risk .

Q. How can researchers evaluate the compound’s stability under varying storage or experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose to UV light, humidity, and elevated temperatures (40°C–60°C) .
  • Degradation Analysis : Monitor via HPLC for byproduct formation (e.g., tert-butyl alcohol) .

Safety and Handling Guidelines

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Engineering Controls : Use fume hoods for synthesis/purification to limit inhalation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction and Validation

Q. What strategies resolve discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Sensitivity Analysis : Identify model parameters (e.g., solvent polarity) that skew predictions .
  • Cross-Validation : Compare results from multiple software (e.g., Gaussian vs. ORCA) .

Methodological Innovations

Q. How can researchers develop a sensitive detection method for trace amounts in environmental samples?

  • Methodological Answer :
  • Preconcentration : Solid-phase extraction (SPE) with C18 cartridges .
  • Mass Spectrometry Enhancements : Use isotope-labeled internal standards (e.g., deuterated analogs) .

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